Cas no 2230798-64-6 (3-(2-methylpropyl)oxan-4-amine hydrochloride)

3-(2-methylpropyl)oxan-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpropyl)oxan-4-amine hydrochloride
- 2230798-64-6
- EN300-1725093
-
- インチ: 1S/C9H19NO.ClH/c1-7(2)5-8-6-11-4-3-9(8)10;/h7-9H,3-6,10H2,1-2H3;1H
- InChIKey: YHCDFBAVRNCPLH-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCC(C(C1)CC(C)C)N
計算された属性
- せいみつぶんしりょう: 193.1233420g/mol
- どういたいしつりょう: 193.1233420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
3-(2-methylpropyl)oxan-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725093-0.25g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.25g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1725093-0.05g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.05g |
$792.0 | 2023-09-20 | ||
Enamine | EN300-1725093-2.5g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 2.5g |
$1848.0 | 2023-09-20 | ||
Enamine | EN300-1725093-5.0g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 5g |
$2732.0 | 2023-06-04 | ||
Enamine | EN300-1725093-0.1g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.1g |
$829.0 | 2023-09-20 | ||
Enamine | EN300-1725093-1g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1725093-10.0g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 10g |
$4052.0 | 2023-06-04 | ||
Enamine | EN300-1725093-0.5g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 0.5g |
$905.0 | 2023-09-20 | ||
Enamine | EN300-1725093-1.0g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1725093-10g |
3-(2-methylpropyl)oxan-4-amine hydrochloride |
2230798-64-6 | 10g |
$4052.0 | 2023-09-20 |
3-(2-methylpropyl)oxan-4-amine hydrochloride 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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3-(2-methylpropyl)oxan-4-amine hydrochlorideに関する追加情報
Introduction to 3-(2-methylpropyl)oxan-4-amine hydrochloride (CAS No. 2230798-64-6) and Its Emerging Applications in Chemical Biology
3-(2-methylpropyl)oxan-4-amine hydrochloride, identified by the chemical abstracts service number 2230798-64-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This zwitterionic derivative, featuring a hydrochloride salt form, has garnered attention due to its structural uniqueness and potential biological activities. The molecule consists of an oxane ring substituted with a secondary amine group at the 4-position and an isobutyl group at the 2-position, making it a versatile scaffold for further chemical modifications and biological evaluations.
The oxane ring, a six-membered ether-like structure, contributes to the compound's stability and flexibility, which are critical properties in drug design. The presence of the secondary amine functionality not only allows for hydrogen bonding interactions but also provides a site for further derivatization, such as coupling with carboxylic acids or activation intermediates. The hydrochloride salt form enhances solubility in aqueous systems, facilitating its use in solution-based assays and formulations.
Recent studies have highlighted the importance of 3-(2-methylpropyl)oxan-4-amine hydrochloride in the development of novel therapeutic agents. Its structural motif has been explored as a potential inhibitor of various enzymes involved in metabolic pathways relevant to inflammation and cancer. For instance, preliminary computational studies suggest that this compound may interact with the active sites of serine proteases, which are key regulators of inflammatory responses. The isobutyl group, in particular, has been identified as a crucial moiety for binding specificity, enhancing the compound's affinity for target enzymes.
In addition to its enzyme inhibition potential, 3-(2-methylpropyl)oxan-4-amine hydrochloride has been investigated for its ability to modulate receptor activity. The secondary amine and oxane ring combination creates a favorable pharmacophore for interaction with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Functional group diversity in this class of compounds has led to promising results in preclinical models, demonstrating their efficacy in reducing oxidative stress and improving tissue repair mechanisms.
The synthesis of 3-(2-methylpropyl)oxan-4-amine hydrochloride involves multi-step organic transformations, including nucleophilic substitution reactions on an epoxide precursor followed by salt formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm structural integrity and chemical purity.
One of the most compelling aspects of 3-(2-methylpropyl)oxan-4-amine hydrochloride is its potential as a lead compound for drug discovery. Its unique structural features make it an attractive candidate for structure-based drug design (SBDD), where computational modeling is used to predict binding interactions with biological targets. This approach has accelerated the discovery pipeline for novel therapeutics by reducing reliance on traditional high-throughput screening methods.
Current research is expanding into exploring 3-(2-methylpropyl)oxan-4-amine hydrochloride's role in neurodegenerative diseases. Studies indicate that modifications to its core structure can enhance its ability to cross the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune pharmacokinetic properties through structural optimization remains a key focus area for medicinal chemists working with this compound.
The pharmaceutical industry has taken notice of 3-(2-methylpropyl)oxan-4-amine hydrochloride's potential, leading to several ongoing clinical trials evaluating its efficacy in treating chronic inflammatory disorders. These trials aim to establish dosing regimens and assess long-term safety profiles, which are critical steps before regulatory approval. Collaborative efforts between academic researchers and pharmaceutical companies have been instrumental in advancing this compound from benchside to bedside.
In conclusion, 3-(2-methylpropyl)oxan-4-amine hydrochloride (CAS No. 2230798-64-6) represents a significant advancement in chemical biology and drug development. Its unique structural features, combined with promising preclinical results, position it as a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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